Sns-314

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

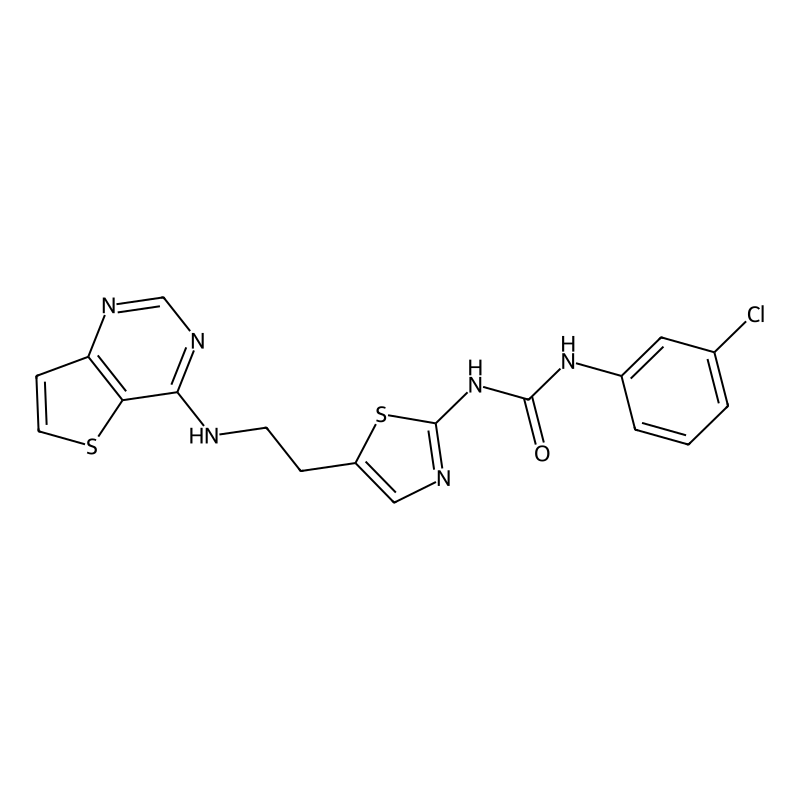

SMILES

Synonyms

Canonical SMILES

SNS-314 is a highly potent, ATP-competitive pan-Aurora kinase inhibitor that binds to the active DFG-in conformation of the kinase domain . It demonstrates low-nanomolar inhibitory activity across all three human Aurora isoforms, with IC50 values of 9 nM for Aurora A, 31 nM for Aurora B, and 3 nM for Aurora C . Unlike early-generation multi-kinase inhibitors, SNS-314 was engineered for strict selectivity, showing minimal off-target activity against a broad panel of over 200 kinases . For procurement and formulation purposes, the compound is frequently evaluated alongside its mesylate salt counterpart (CAS 1146618-41-8), which is utilized to overcome the inherent aqueous insolubility of the free base in demanding in vivo and high-concentration in vitro workflows .

Substituting SNS-314 with generic pan-kinase inhibitors or isoform-specific analogs introduces critical experimental and formulation liabilities. Using older pan-Aurora benchmarks like VX-680 (Tozasertib) introduces potent off-target inhibition of FLT3, JAK2, and BCR-Abl, which confounds phenotypic readouts in hematopoietic and solid tumor models [1]. Conversely, substituting with isoform-specific inhibitors such as Alisertib (Aurora A selective) or Barasertib (Aurora B selective) fails to provide the simultaneous blockade of centrosome maturation and cytokinesis required to induce complete mitotic catastrophe without compensatory resistance [2]. Furthermore, at the material level, procuring the free base form of SNS-314 instead of the mesylate salt for in vivo xenograft studies frequently leads to formulation failures, as the free base lacks the aqueous solubility necessary for uniform dosing and predictable pharmacokinetics .

Off-Target Kinase Selectivity Profile

SNS-314 provides a highly specific selectivity profile compared to early-generation pan-Aurora inhibitors. When profiled against a panel of over 200 kinases, SNS-314 exhibits >100-fold selectivity for Aurora kinases over most off-targets, and lacks inhibitory activity against BCR-Abl, FLT3, and VEGFR at clinically relevant doses . In direct contrast, the benchmark pan-Aurora inhibitor VX-680 (Tozasertib) co-inhibits FLT3 and BCR-Abl with Ki values of approximately 30 nM .

| Evidence Dimension | Off-target kinase inhibition (FLT3 / BCR-Abl) |

| Target Compound Data | SNS-314: No significant inhibition at relevant doses (>100-fold selectivity) |

| Comparator Or Baseline | VX-680 (Tozasertib): Ki ~ 30 nM for FLT3 and BCR-Abl |

| Quantified Difference | >100-fold improvement in target selectivity |

| Conditions | Cell-free kinase assay profiling |

Procuring SNS-314 ensures that observed anti-proliferative or apoptotic phenotypes are strictly driven by Aurora kinase inhibition, eliminating confounding variables in mechanistic oncology studies.

Pan-Isoform Blockade vs. Isoform-Specific Inhibition

For workflows requiring complete suppression of the Aurora axis, SNS-314 delivers balanced pan-isoform inhibition with IC50 values of 9 nM (AurA), 31 nM (AurB), and 3 nM (AurC) . This contrasts sharply with isoform-selective comparators like Alisertib (MLN8237), which exhibits >200-fold selectivity for Aurora A (IC50 = 1.2 nM) over Aurora B [1]. While Alisertib is utilized for isolated Aurora A studies, SNS-314 is required to simultaneously bypass the mitotic spindle checkpoint and prevent cytokinesis, leading to endoreduplication and cell death without allowing compensatory Aurora B/C activity [2].

| Evidence Dimension | Aurora A vs. Aurora B IC50 ratio |

| Target Compound Data | SNS-314: 9 nM (AurA) / 31 nM (AurB) (approx. 1:3 ratio) |

| Comparator Or Baseline | Alisertib (MLN8237): >200-fold selectivity for AurA over AurB |

| Quantified Difference | SNS-314 provides balanced pan-inhibition; Alisertib provides highly skewed isoform-specific inhibition |

| Conditions | In vitro biochemical kinase assays |

Researchers targeting global Aurora pathway suppression to overcome isoform-redundancy resistance must select SNS-314 over highly selective agents like Alisertib.

Salt Form Impact on Solubility and In Vivo Formulation

The physical form of SNS-314 dictates its utility in downstream applications. The SNS-314 free base (CAS 1057249-41-8) is practically insoluble in water, complicating in vivo vehicle formulation . Procuring the mesylate salt form (CAS 1146618-41-8) resolves this, achieving an aqueous solubility of approximately 6 mg/mL and a DMSO solubility exceeding 100 mg/mL . This quantitative improvement in solubility is critical for creating uniform dosing suspensions or intravenous solutions for xenograft models .

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | SNS-314 Mesylate: ~6 mg/mL in water; >100 mg/mL in DMSO |

| Comparator Or Baseline | SNS-314 Free Base: Insoluble in water |

| Quantified Difference | Transition from insoluble to functionally soluble (6 mg/mL) for aqueous formulations |

| Conditions | Standard solvent solubility testing at 25°C |

Buyers must specify the mesylate salt form for any in vivo pharmacokinetic or efficacy studies to avoid formulation failures associated with the free base.

Pharmacodynamic Biomarker Tracking and Synergistic Efficacy

SNS-314 is validated for in vivo pharmacodynamic tracking. In HCT116 colon cancer xenograft models, administration of 50-100 mg/kg SNS-314 results in a 75-100% reduction in phosphorylated histone H3 (Ser10) within 3 to 6 hours post-dose . Furthermore, while single-agent efficacy may be limited in some aggressive models, sequential administration of SNS-314 (42.5 mg/kg) followed 24 hours later by a spindle poison (docetaxel, 10 mg/kg) yields a synergistic 72.5% tumor growth inhibition, significantly outperforming either agent alone [1].

| Evidence Dimension | Tumor growth inhibition (TGI) and pHH3 reduction |

| Target Compound Data | SNS-314 + Docetaxel sequential dosing: 72.5% TGI; 75-100% pHH3 reduction |

| Comparator Or Baseline | Docetaxel or SNS-314 alone: No significant TGI in specific HCT116 parameters |

| Quantified Difference | Synergistic enhancement of TGI (72.5%) via sequential combination |

| Conditions | HCT116 murine xenograft model in vivo |

Provides a validated, quantitative baseline for buyers designing combination therapy trials or utilizing pHH3 as a definitive target-engagement biomarker.

Clean Pharmacological Probing of Mitotic Catastrophe

Because SNS-314 lacks the off-target BCR-Abl and FLT3 inhibition seen in older pan-Aurora inhibitors like VX-680, it is a highly validated reagent for in vitro studies aiming to isolate the exact phenotypic consequences of pan-Aurora blockade without confounding kinase cross-talk [1].

In Vivo Xenograft Combination Studies

The mesylate salt form of SNS-314 is structurally optimized for in vivo efficacy models. Its quantitative aqueous solubility (6 mg/mL) allows for reliable formulation, enabling sequential dosing regimens with microtubule-targeted agents (like docetaxel) where precise pharmacokinetic timing is required to achieve synergy [2].

Overcoming Isoform-Specific Resistance

In oncology research where tumors develop resistance to Aurora A-specific inhibitors (e.g., Alisertib) via compensatory upregulation of Aurora B, SNS-314 serves as a critical pan-inhibitor benchmark to achieve simultaneous blockade of both centrosome maturation and cytokinesis [3].

References

- [1] Faisal, A., et al. 'Update on Aurora Kinase Targeted Therapeutics in Oncology.' PMC (2012).

- [2] VanderPorten, E. C., et al. 'The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model.' Molecular Cancer Therapeutics (2009).

- [3] MDPI Pharmaceuticals. 'Aurora B Inhibitors as Cancer Therapeutics.' (2023).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

Explore Compound Types